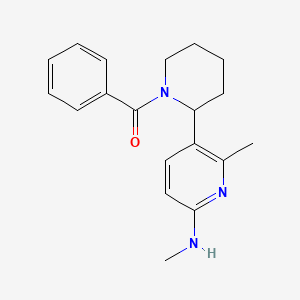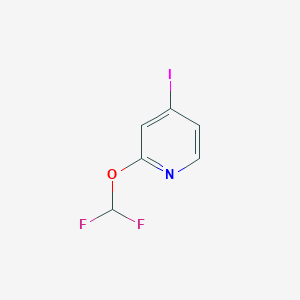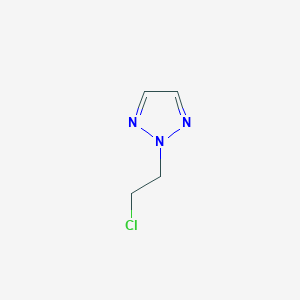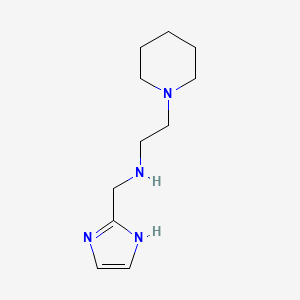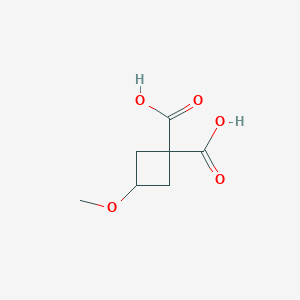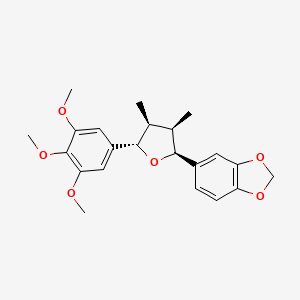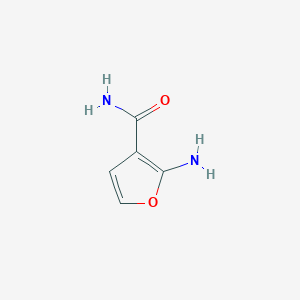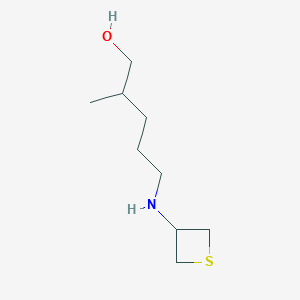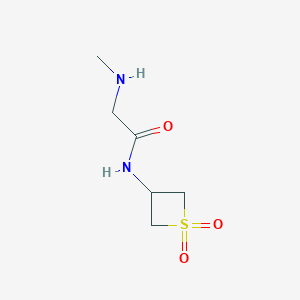
N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide is a novel chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxidothietane ring and a methylaminoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thietane derivative with a methylaminoacetamide precursor in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate additional steps for purification and quality control to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)acetamide can be compared with other similar compounds, such as:
N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide: This compound has a similar structure but with a different chain length, which may result in different chemical properties and applications.
N-(1,1-Dioxidothietan-3-yl)-2-(ethylamino)acetamide: The presence of an ethylamino group instead of a methylamino group can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C6H12N2O3S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C6H12N2O3S/c1-7-2-6(9)8-5-3-12(10,11)4-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
FRAAEADGTUXOKX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
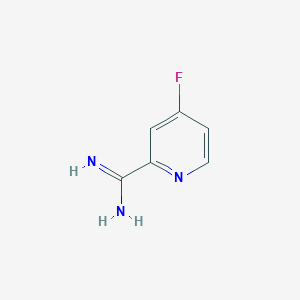
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
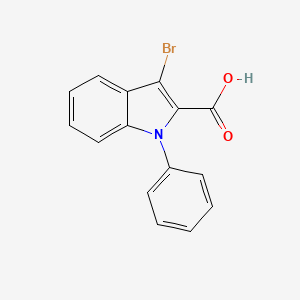
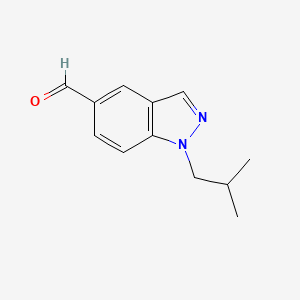
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
